

Application Notes and Protocols for Atopaxar Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Atopaxar Hydrochloride				
Cat. No.:	B1665309	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrochloride (E5555 hydrochloride) is a potent and orally active small molecule that has demonstrated a dual mechanism of action, making it a compound of significant interest for both cardiovascular and oncology research.[1] It functions as a selective and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor in thrombin-mediated platelet activation.[1][2] Additionally, Atopaxar has been identified as an inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), which are crucial components of the JAK-STAT signaling pathway implicated in cancer cell proliferation and survival.[1]

These application notes provide detailed protocols for utilizing **Atopaxar hydrochloride** in various cell culture-based assays to investigate its effects on PAR-1 antagonism and JAK-STAT inhibition.

Data Presentation

The following tables summarize the quantitative data available for **Atopaxar hydrochloride** in key in vitro assays.

Table 1: Atopaxar Hydrochloride Potency in PAR-1 Inhibition Assays



Assay Type	Cell/System	Agonist	Parameter	Value	Reference
PAR-1 Binding Assay	Human Platelet Membranes	haTRAP	IC50	0.019 μΜ	[3]
Calcium Mobilization	Endothelial Cells	TFLLRN-NH₂ (5 μM)	IC50	0.033 μΜ	[4]

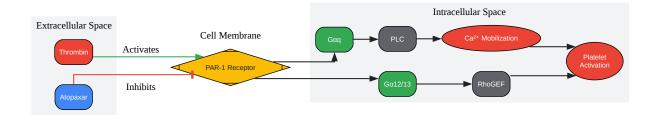
Table 2: Atopaxar Hydrochloride Activity in Cancer Cell Line A549

Assay Type	Cell Line	Parameter	Value	Reference
JAK-STAT Inhibition	A549	EC50	5.90 μΜ	[1]
Cell Viability	A549	IC50	7.02 μΜ	[1]

Signaling Pathways PAR-1 Signaling Pathway

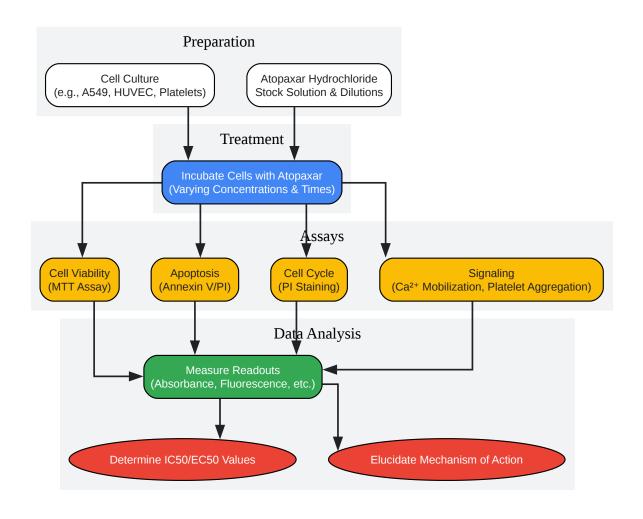
Atopaxar acts as an antagonist at the PAR-1 receptor, a G-protein coupled receptor (GPCR). Thrombin, the primary physiological activator, cleaves the N-terminal domain of PAR-1, exposing a tethered ligand that activates the receptor. This leads to the activation of downstream signaling cascades through $G\alpha q$ and $G\alpha 12/13$ proteins, resulting in platelet activation and other cellular responses. Atopaxar blocks this activation.











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